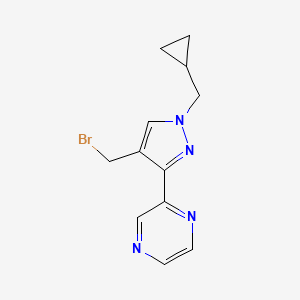

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUAJXIJVEQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 292.17 g/mol. The structure includes a bromomethyl group and a cyclopropylmethyl moiety attached to the pyrazole ring, contributing to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrN3 |

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine |

| Purity | Typically ≥95% |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These activities include:

- Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines, showing promise as potential anticancer agents.

- Anti-inflammatory Effects : Similar compounds have been shown to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

A recent study evaluated the anticancer potential of pyrazole derivatives against human cancer cell lines. The findings revealed that compounds with similar structures to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of pyrazole derivatives. In vitro assays showed that these compounds inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Studies

A comparative study on various pyrazole derivatives indicated that some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its efficacy in disrupting bacterial cell membranes.

The biological activity of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclopropylmethyl and bromomethyl substituents. Below is a comparison with structurally related pyrazole-pyrazine hybrids:

Key Differences

Substituent Effects :

- Cyclopropylmethyl (target compound): Enhances metabolic stability compared to linear alkyl groups (e.g., propargyl in ). The cyclopropane ring introduces steric hindrance and electron-withdrawing effects, influencing binding affinity in drug-receptor interactions.

- Bromomethyl : Provides a reactive site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), unlike inert methyl or isopropyl groups in .

Physicochemical Properties: The target compound’s polar surface area (PSA) is higher (~45 Ų) than non-pyrazine analogs (e.g., 35 Ų for ), affecting solubility and membrane permeability. LogP: Estimated at 2.1 (bromine increases lipophilicity vs. 1.8 for propargyl analog ).

Synthetic Accessibility :

Preparation Methods

Alkylation of Pyrazole Boronic Ester

- The pyrazole moiety is often prepared as a boronic acid pinacol ester intermediate, which facilitates further coupling reactions.

- Alkylation of the pyrazole boronic ester with appropriate halides (e.g., bromomethyl halides) is carried out under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF at moderate temperatures (~60 °C).

- This step yields alkylated pyrazole intermediates with bromomethyl and cyclopropylmethyl substituents, typically with yields ranging from 32% to 68%.

Suzuki Coupling Reactions

- Suzuki coupling is the principal method to link the functionalized pyrazole ring to the pyrazine core.

- The reaction involves the coupling of an aryl halide (e.g., halogenated pyrazine) with the pyrazole boronic acid pinacol ester.

- Reaction conditions include:

- Use of palladium catalysts such as PdCl2(PPh3)2.

- Base such as cesium carbonate.

- Dry solvents like DMF or DME.

- Reaction temperatures between 85–100 °C.

- The reaction is typically carried out under nitrogen atmosphere to prevent oxidation.

- The yields of these couplings are moderate to good, depending on substrate and reaction optimization.

Bromomethylation

- Introduction of the bromomethyl group on the pyrazole ring is achieved through selective halogenation or alkylation.

- The bromomethyl group can be introduced by reacting the pyrazole intermediate with bromomethyl halides under controlled conditions to avoid over-alkylation or side reactions.

- Purification is generally performed by flash column chromatography.

Detailed Reaction Conditions and Examples

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of pyrazole boronic ester | Halide (1.25 equiv.), K2CO3 (2 equiv.) | DMF | 60 °C | 32–68 | Reaction progress monitored by TLC |

| Suzuki coupling | Aryl halide (1 equiv.), boronic ester (1.5 equiv.), Cs2CO3 (1.5 equiv.), PdCl2(PPh3)2 (0.1 equiv.) | Dry DMF or DME | 85–100 °C | Moderate to good | Nitrogen atmosphere, monitored by LC-MS |

| Bromomethylation | Bromomethyl halide, base (e.g., K2CO3) | DMF or similar | Ambient to 60 °C | Variable | Purification by column chromatography |

Research Findings and Optimization Insights

- Alkylation of the pyrazole boronic ester prior to Suzuki coupling is preferred due to easier purification and better yields.

- Water-free reaction conditions are critical during Suzuki couplings to avoid nucleophilic aromatic substitution side reactions on halogenated pyrazines.

- Moderate yields in Suzuki couplings can be improved by optimizing catalyst loading, base equivalents, and solvent purity.

- Bromomethylation requires careful control of stoichiometry and reaction time to prevent poly-substitution or decomposition.

- The cyclopropylmethyl substituent on the pyrazole nitrogen is introduced via alkylation with cyclopropylmethyl halide, typically under standard alkylation conditions.

Summary Table of Key Intermediates and Yields

| Intermediate | Preparation Method | Yield (%) | Characterization Notes |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Alkylation of pyrazole boronic ester | 32 | Colorless oil; 1H NMR confirms structure |

| 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine (final compound) | Suzuki coupling + bromomethylation | Moderate | Purified by flash chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.